molecular formula C21H21ClN4O3 B2639462 2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1286702-52-0

2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2639462
CAS No.: 1286702-52-0
M. Wt: 412.87
InChI Key: OQCSEIMVBNAHCC-UHFFFAOYSA-N
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Description

2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound featuring a pyrazole ring substituted with a chlorophenyl group and a dimethylamino group, as well as an acetamide moiety linked to a dihydrobenzo[b][1,4]dioxin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then functionalized with a chlorophenyl group and a dimethylamino group through electrophilic aromatic substitution or nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the acylation of the pyrazole derivative with an acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the acetamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

    Oxidation Products: N-oxides of the dimethylamino group.

    Reduction Products: Amines from nitro reductions, alcohols from carbonyl reductions.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a ligand in biochemical assays.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may act as an anti-inflammatory, analgesic, or anticancer agent, depending on its interaction with biological targets.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl and dimethylamino groups may enhance binding affinity to these targets, while the acetamide moiety could facilitate hydrogen bonding interactions. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-chlorophenyl)-3-(methylamino)-1H-pyrazol-1-yl)acetamide: Similar structure but lacks the dihydrobenzo[b][1,4]dioxin moiety.

    2-(4-(4-bromophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide: Bromine substituent instead of chlorine.

    2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propionamide: Propionamide group instead of acetamide.

Uniqueness

The uniqueness of 2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the pyrazole and dihydrobenzo[b][1,4]dioxin moieties allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-(dimethylamino)pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-25(2)21-17(14-3-5-15(22)6-4-14)12-26(24-21)13-20(27)23-16-7-8-18-19(11-16)29-10-9-28-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCSEIMVBNAHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN(C=C1C2=CC=C(C=C2)Cl)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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